Cas no 1435-51-4 (1,3-Dibromo-5-fluorobenzene)
1,3-Dibromo-5-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibromo-5-fluorobenzene
- 3,5-DIBROMOFLUOROBENZENE
- 3,5-Dibromo-1-fluorobenzene
- 1,3-Dibrom-5-fluor-benzol
- 1,3-dibromo-5-fluoro-benzene
- 1-fluoro-3,5-dibromobenzene
- l,3-dibromo-5-fluorobenzene
- 3,5-Bromo-1-fluorophenyl
- 1,3-Dibromo-5-fluoro
- 3,5-Dibromofluorobenzene 98%
- 1,3-Dibromo-5-fluorobenzene98%
- 1,3-Dibromo-5-fluorobenzene 98%
- Benzene, 1,3-dibromo-5-fluoro-
- PubChem1052
- 3,5-dibromo-fluoro-benzene
- 1,3dibromo-5-fluorobenzene
- KSC494G9F
- 1,3-dibromo-5- fluorobenzene
- BCP23205
- SBB101336
- CD0039
- VZ20552
- AS035
- SY020714
- Q-103440
- DTXSID50162445
- 1435-51-4
- PB47707
- DS-13056
- CS-W012599
- AC-6006
- FT-0614515
- A20538
- InChI=1/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3
- P19985
- MFCD00061119
- EN300-50150
- SCHEMBL491373
- 1,3-Dibromo-5-fluorobenzene, 97%
- AKOS005064119
- 3,5-Dibromofluorobenzene,98%
- DTXCID5084936
- 670-854-2
-
- MDL: MFCD00061119
- Inchi: 1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
- InChI Key: ASWYHZXKFSLNLN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)Br)F
- BRN: 2353462
Computed Properties
- Exact Mass: 251.85900
- Monoisotopic Mass: 251.859
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Pale yellow liquid.
- Density: 2.018 g/mL at 25 °C(lit.)
- Boiling Point: 84°C/4.5mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.577(lit.)
- PSA: 0.00000
- LogP: 3.35070
- Solubility: Insoluble in water.
1,3-Dibromo-5-fluorobenzene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
1,3-Dibromo-5-fluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Dibromo-5-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2211-25g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 97.0%(GC) | 25g |
¥660.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2211-10g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 97.0%(GC) | 10g |
¥390.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D609A-100g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 100g |
¥305.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D609A-25g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 25g |
¥98.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D609A-5g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 5g |
¥45.0 | 2022-09-28 | |
| Fluorochem | 004651-1g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 004651-25g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 004651-500g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 500g |
£180.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122725-100g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 100g |
¥240.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122725-25g |
1,3-Dibromo-5-fluorobenzene |
1435-51-4 | 98% | 25g |
¥73.90 | 2023-09-03 |
1,3-Dibromo-5-fluorobenzene Suppliers
1,3-Dibromo-5-fluorobenzene Related Literature
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Wojciech Mróz,Chiara Botta,Umberto Giovanella,Ester Rossi,Alessia Colombo,Claudia Dragonetti,Dominique Roberto,Renato Ugo,Adriana Valore,J. A. Gareth Williams J. Mater. Chem. 2011 21 8653
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2. Binaphthol-based chiral host molecules for efficient solution-processed circularly polarized OLEDsQiwei Dong,Chen Xiao,Binghong He,Xuefeng Yang,Songkun Zeng,Qihang Zhong,Pengfei Duan,Weiguo Zhu,Yafei Wang Chem. Commun. 2023 59 1473
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Patryk Tomaszewski,Marcin Wiszniewski,Janusz Serwatowski,Krzysztof Wo?niak,Krzysztof Durka,Sergiusz Luliński Dalton Trans. 2018 47 16627
Additional information on 1,3-Dibromo-5-fluorobenzene
Introduction to 1,3-Dibromo-5-fluorobenzene (CAS No. 1435-51-4)
1,3-Dibromo-5-fluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1435-51-4, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its versatile structural properties. This compound belongs to the class of brominated and fluorinated benzenes, which are widely utilized as intermediates in the synthesis of various agrochemicals, dyes, and pharmaceutical agents. The presence of both bromine and fluorine substituents on the benzene ring imparts unique reactivity and electronic characteristics, making it a valuable building block for further chemical modifications.
The structural motif of 1,3-dibromo-5-fluorobenzene consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and a fluorine atom at the 5 position. This specific arrangement creates a molecule with distinct electronic and steric properties, which can be exploited in various synthetic pathways. The bromine atoms introduce electrophilic centers, facilitating nucleophilic substitution reactions, while the fluorine atom exerts an electron-withdrawing effect through resonance, influencing the reactivity of adjacent functional groups.
In recent years, 1,3-dibromo-5-fluorobenzene has been extensively studied for its potential applications in medicinal chemistry. Its halogenated structure makes it an attractive precursor for the development of novel therapeutic agents. For instance, researchers have explored its utility in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The halogen atoms serve as handles for further functionalization, allowing chemists to introduce additional pharmacophores that enhance biological activity.
One of the most compelling aspects of 1,3-dibromo-5-fluorobenzene is its role in the synthesis of advanced materials. The combination of bromine and fluorine substituents imparts thermal stability and chemical resistance, making it suitable for use in high-performance polymers and coatings. These materials are increasingly demanded in industries where durability and resistance to environmental factors are critical. Recent advancements in polymer science have demonstrated the incorporation of 1,3-dibromo-5-fluorobenzene derivatives into flame-retardant formulations, enhancing safety standards in construction and transportation.
The pharmaceutical industry has also leveraged the reactivity of 1,3-dibromo-5-fluorobenzene to develop innovative drug candidates. Researchers have utilized palladium-catalyzed cross-coupling reactions to introduce aryl groups at various positions on the benzene ring, leading to compounds with enhanced binding affinity to biological targets. These modifications have been crucial in designing small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The ability to fine-tune the electronic properties of 1,3-dibromo-5-fluorobenzene derivatives has opened new avenues for drug discovery.
Moreover, 1,3-dibromo-5-fluorobenzene has found applications in organic electronics due to its ability to form stable conjugated systems when incorporated into organic semiconductors. These conjugated materials are essential for fabricating light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The halogen atoms influence charge transport properties, enabling the development of more efficient electronic devices. Recent studies have highlighted its potential in creating novel organic light-emitting materials with improved luminance and longevity.
The synthesis of 1,3-dibromo-5-fluorobenzene typically involves bromination and fluorination reactions on a precursor benzene derivative. Advances in catalytic methods have enabled more efficient and selective transformations, reducing byproduct formation and improving yield. For instance, transition metal catalysts such as palladium and copper have been employed to achieve regioselective bromination and fluorination under mild conditions. These innovations have not only streamlined production but also made the process more environmentally sustainable.
In conclusion,1,3-dibromo-5-fluorobenzene (CAS No. 1435-51-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research, material science, and organic electronics. As research continues to uncover new applications for this compound,1,3-dibromo-5-fluorobenzene is poised to remain at the forefront of chemical innovation.
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